N-[6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-16(19-11-10-13-4-2-1-3-5-13)12-25-17-9-8-15(21-22-17)20-18(24)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHWBFVUBAITNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridazine ring, amide functional groups, and a sulfanyl moiety, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 358.5 g/mol. The compound's structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 1021214-35-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the pyridazine ring is known to enhance the compound's affinity for certain receptors, potentially leading to modulation of neurotransmitter systems.
Pharmacological Studies
- Serotonin Receptor Modulation : Preliminary studies suggest that compounds similar to this compound may exhibit activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and could be a target for treating mood disorders .
- Antipsychotic Activity : Research indicates that related compounds have shown antipsychotic-like effects in preclinical models by selectively activating serotonin receptors without significant side effects typical of conventional antipsychotics . This suggests that this compound may possess similar therapeutic potential.
- Neuroprotective Effects : Some studies have indicated that compounds with a similar structure can cross the blood-brain barrier and may exert neuroprotective effects by promoting neuroplasticity through serotonin receptor activation .
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit specific enzyme activities associated with neurotransmitter metabolism, suggesting a role in modulating synaptic transmission.
In Vivo Studies
Animal models have been employed to assess the behavioral effects of these compounds. For instance, one study reported that administration of structurally analogous compounds resulted in significant reductions in hyperactivity in amphetamine-induced models, indicating potential antipsychotic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound differs from its closest analog, N-[6-({[(3,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (), primarily in the substituent attached to the carbamoyl group:
The 2-phenylethyl group introduces increased lipophilicity and steric bulk compared to the smaller, electronegative difluorophenyl group.
Molecular and Physicochemical Properties
The absence of data for the target compound (e.g., melting point, purity) limits direct comparisons. However, the structural divergence implies distinct pharmacological profiles. For instance, the 2-phenylethyl group may favor membrane permeability, while the difluorophenyl group could improve receptor binding specificity .
Broader Context: Pyridazine Derivatives in Patents
describes N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide , a structurally distinct pyridazine derivative with a dihydropyrimidine core and bis(4-methoxyphenyl)methyl group. While unrelated in substitution patterns, this compound highlights the therapeutic relevance of pyridazine scaffolds in patent literature, often targeting kinases or inflammation pathways. The methoxy groups in ’s compound may enhance solubility compared to the target compound’s lipophilic substituents .
Preparation Methods
Pyridazine Core Synthesis
Pyridazine derivatives are commonly synthesized via cyclization reactions. For example, 6-chloropyridazin-3-amine serves as a pivotal intermediate, as seen in analogous syntheses. Chlorination at the 6-position enables nucleophilic substitution for introducing sulfanyl groups. In one protocol, lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate at -78°C using n-butyllithium in tetrahydrofuran (THF) facilitates iodine substitution, yielding tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with a 57% yield after silica gel chromatography.
Sulfanyl Group Introduction
The sulfanyl linker is introduced via thiol-displacement reactions. For instance, reacting 6-chloropyridazin-3-amine with mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) installs the sulfanyl moiety. In a related compound, N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide, the sulfanyl group was incorporated using 2-mercapto-1-phenylethan-1-one, with reaction temperatures maintained at 0–25°C to minimize side reactions.
Carbamoyl and Cyclopropane Functionalization
Carbamoyl Methyl Group Installation
The (2-phenylethyl)carbamoyl methyl group is introduced through amide coupling. A two-step approach involves:
-
Activation of the carboxylic acid : Cyclopropanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
-
Coupling with 2-phenylethylamine : The activated intermediate reacts with 2-phenylethylamine at room temperature for 12–24 hours, yielding the carbamoyl methyl group.
Cyclopropane Ring Formation
Cyclopropanation is achieved via Simmons–Smith reactions or transition-metal-catalyzed processes. For example, treating allyl derivatives with diiodomethane and a zinc-copper couple generates the cyclopropane ring. In a patent, cyclopropanecarboxamide was synthesized by reacting cyclopropanecarbonyl chloride with ammonia gas in tetrahydrofuran, followed by purification via recrystallization.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while DCM is preferred for coupling steps to avoid side reactions.
-
Temperature control : Low temperatures (-78°C to 0°C) are critical for lithiation and iodination steps to prevent decomposition.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
NMR spectroscopy : ¹H NMR confirms the presence of cyclopropane protons (δ 1.0–1.5 ppm) and aromatic resonances (δ 7.2–8.9 ppm).
-
Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 398.1421 (calculated for C₁₉H₂₂N₄O₂S).
Challenges and Alternative Approaches
Steric Hindrance
The cyclopropane ring’s strain and the carbamoyl group’s bulkiness necessitate slow reagent addition and diluted reaction conditions to avoid dimerization.
Oxidative Sensitivity
The sulfanyl group is prone to oxidation; thus, reactions are conducted under inert atmospheres (N₂ or Ar) with antioxidants like BHT (butylated hydroxytoluene).
Industrial Scalability Considerations
Q & A
Q. What are the critical considerations for synthesizing N-[6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide with high purity and yield?
Synthesis of this compound requires multi-step optimization:
- Step 1: Formation of the pyridazine core via nucleophilic substitution or cyclization reactions. Reagents like trifluoromethyl iodide or methanol derivatives may be used under controlled temperatures (e.g., 60–80°C) to avoid side reactions .
- Step 2: Introduction of the sulfanylacetamide moiety. Thiol-ene "click" chemistry or Michael addition can be employed, with strict inert atmosphere conditions (N₂/Ar) to prevent oxidation .
- Step 3: Cyclopropane carboxamide coupling. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are preferred for amide bond formation, requiring anhydrous solvents (e.g., DMF) and pH monitoring .
Validation: Purity (>95%) should be confirmed via HPLC with a C18 column (acetonitrile/water gradient) and structural integrity verified by ¹H/¹³C NMR .
Q. How can researchers resolve ambiguities in the structural characterization of this compound?
Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from rotational isomers or residual solvents. To address this:
- Dynamic NMR at variable temperatures (e.g., 25–60°C) can reveal conformational exchange in the sulfanyl or carbamoyl groups .
- High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular formula (e.g., C₂₀H₂₂N₄O₂S) and rules out adducts .
- X-ray crystallography is recommended for definitive bond-angle and stereochemical analysis, though crystallization may require co-solvents like DMSO/ethyl acetate .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Functional group variation: Replace the cyclopropane carboxamide with bicyclic or spiro systems to assess steric effects on target binding .
- Sulfanyl linker modification: Substitute the methylene sulfanyl group with ether or amine linkers to evaluate electronic effects on enzymatic kinetics .
- Biological validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for targets like kinases or GPCRs .
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions may stem from assay conditions or impurity profiles:
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls for metabolic interference (e.g., cytochrome P450 inhibitors) .
- Metabolite profiling via LC-MS/MS identifies degradation products (e.g., hydrolyzed carbamoyl groups) that may alter activity .
- Cross-validate using orthogonal assays (e.g., cell-free vs. cell-based) to distinguish target-specific effects from off-target interactions .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Molecular dynamics (MD) simulations assess solubility and membrane permeability, focusing on the cyclopropane ring’s rigidity and sulfanyl group’s polarity .
- Density functional theory (DFT) calculates logP and pKa values to predict absorption/distribution (e.g., blood-brain barrier penetration) .
- In silico metabolism prediction with software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., ester hydrolysis) for prodrug design .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?
Q. What analytical techniques are critical for detecting trace impurities in the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
